Indoline vs. Isoindoline Hydrogenation Reactivity
Indolin-5-ylmethanol, based on the indoline scaffold, exhibits a fundamentally different reactivity profile compared to its isomer isoindoline. Under identical palladium-catalyzed hydrogenation conditions, the two scaffolds follow distinct mechanistic pathways and yield different products [1]. This is attributed to their differing resonance energies and aromaticity changes during the reaction.
| Evidence Dimension | Reaction Pathway and Product Under Pd-Catalyzed Hydrogenation |
|---|---|
| Target Compound Data | Dehydrogenation of indoline to indole is favored, resulting in a gain of aromaticity. |
| Comparator Or Baseline | Isoindoline: Reduction of isoindoline is accompanied by a loss of aromaticity, leading to further hydrogenation of the benzene ring to form 4,5,6,7-tetrahydroisoindole. |
| Quantified Difference | Divergent reaction outcomes (aromatic indole vs. saturated tetrahydroisoindole) due to fundamental differences in resonance energy. |
| Conditions | Palladium-catalyzed hydrogenation/dehydrogenation conditions as studied via density functional theory (DFT) calculations [1]. |
Why This Matters
This class-level evidence confirms that the choice between indoline and isoindoline scaffolds is non-trivial for synthetic planning, as they cannot be interchanged in catalytic hydrogenation/dehydrogenation sequences without expecting different results.
- [1] Kim, H. J., Kim, C. K., Lee, I. (2008). Interplay of hydrogenation and dehydrogenation in isoindoline and indoline isomers: a density functional theory study. The Journal of Physical Chemistry A, 112(26), 5941-5947. View Source
